

improving the electrical conductivity of sintered copper-silver pastes

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Compound of Interest

Compound Name: copper;silver

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Technical Support Center: Sintered Copper-Silver Pastes

This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the electrical conductivity of sintered copper-silver (Cu-Ag) and related copper pastes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low electrical conductivity in sintered copper-based pastes?

A1: The most common cause of low conductivity is the oxidation of copper particles during the sintering process, especially in an ambient air atmosphere.^{[1][2]} Copper oxides are significantly less conductive than pure copper and create insulating barriers between particles, hindering the formation of a continuous conductive network.^{[1][3]} Other contributing factors include high porosity in the sintered film and incomplete decomposition of organic binders from the paste.^{[4][5]}

Q2: What is the role of silver in copper-silver pastes?

A2: Silver serves multiple crucial functions in Cu-Ag pastes. When used as a coating on copper particles (a core-shell structure, Cu@Ag), the silver shell acts as a protective barrier, preventing the copper core from oxidizing during high-temperature sintering.^{[6][7]} This allows

for sintering in air while achieving high conductivity.[8] Silver also has excellent intrinsic conductivity and can form a robust sintered network with copper, enhancing the overall electrical performance.[6] Additionally, the presence of silver can lower the required sintering temperature.[6]

Q3: What is the optimal atmosphere for sintering copper-based pastes?

A3: To prevent oxidation, sintering of pure copper pastes is best performed in an oxygen-free or reducing atmosphere.[1] Common choices include pure nitrogen (N₂), hydrogen (H₂), or a forming gas mixture (e.g., N₂-5%H₂).[3][9] Sintering in a reducing atmosphere actively removes native oxide layers on the copper particles, promoting better particle-to-particle bonding (necking) and higher conductivity. For pastes made with silver-coated copper particles, sintering in air is feasible as the silver shell protects the copper core.[8]

Q4: How does particle size and distribution affect the final conductivity?

A4: Particle size and distribution are critical for achieving a dense, low-porosity sintered structure. Using a bimodal mixture of micro- and nano-sized particles is an effective strategy.[5] The smaller nanoparticles can fill the voids between the larger microparticles, leading to a higher packing density and reduced porosity in the final sintered layer.[5] This increased density improves electrical and thermal conductivity.[5] Nano-only pastes can sometimes suffer from cracking due to high shrinkage.[5]

Q5: Can additives in the paste formulation improve conductivity?

A5: Yes, specific additives can significantly enhance sintering performance and conductivity. Carboxylic acids (e.g., phthalic acid, benzoic acid) can be added to the paste formulation to act as activators.[1] These additives help to remove the native oxide layers on copper particles during heating, leading to a purer metallic network and higher conductivity.[1][2] The choice of solvent (e.g., ethanol, ethylene glycol) also plays a role, influencing paste rheology and the removal of organic components during sintering.[1]

Troubleshooting Guide

Problem 1: The sintered film exhibits high sheet resistance or low conductivity.

Possible Cause	Recommended Solution	Citation
Copper Oxidation	<ol style="list-style-type: none">1. Sinter in a reducing or inert atmosphere (e.g., N₂, N₂-H₂).2. Use silver-coated copper (Cu@Ag) core-shell particles to protect the copper from oxidation.3. Incorporate reducing agents or acidic activators (e.g., phthalic acid) into the paste to remove oxide layers during heating.	[1][3][6]
High Porosity	<ol style="list-style-type: none">1. Increase the sintering pressure to promote densification.2. Optimize the sintering temperature and time; higher temperatures generally lead to denser films.3. Use a bimodal particle size distribution (mix of micro- and nano-particles) to improve packing density.	[3][4][5]
Incomplete Binder Burnout	<ol style="list-style-type: none">1. Introduce a preheating or dwelling step at a lower temperature (e.g., 150-200°C) to allow for complete solvent evaporation and binder decomposition before the main sintering phase.2. Verify the decomposition temperature of the organic vehicle via thermogravimetric analysis (TGA) and adjust the sintering profile accordingly.	[1][2][10]

Problem 2: The sintered film shows poor adhesion to the copper substrate.

Possible Cause	Recommended Solution	Citation
Substrate Oxidation	<p>1. Sintering on a heavily oxidized copper substrate can create a weak diffusion barrier.</p> <p>2. While a very thin, controlled oxide layer (CuO) can sometimes improve bond strength, a thick or uncontrolled layer is detrimental.</p> <p>3. Sinter in a nitrogen atmosphere to prevent excessive oxidation of the copper substrate during the process.</p>	[3][11]
Insufficient Sintering	<p>1. Increase sintering temperature and/or pressure to enhance interdiffusion and bonding at the paste-substrate interface.</p> <p>2. Ensure intimate contact between the paste and the substrate during the entire sintering cycle.</p>	[3]

Problem 3: The sintered film is cracked or has delaminated after cooling.

Possible Cause	Recommended Solution	Citation
Excessive Shrinkage	<p>1. This is common in pastes formulated only with nanoparticles. Replace a portion of the nanoparticles with microparticles to create a more stable bimodal mixture that reduces overall shrinkage.</p>	[5]
Thermal Mismatch	<p>1. Review the coefficient of thermal expansion (CTE) of the substrate and the sintered material. 2. Slow down the cooling rate after sintering to minimize thermal stress.</p>	[12]

Data Summaries

Table 1: Effect of Paste Composition on Electrical Properties

Paste Composition	Sintering Conditions	Resulting Electrical Property	Citation
Cu particles (1 μ m) with Ethanol (EtOH) and Phthalic Acid (PA)	250°C for 10 min	Electrical Conductivity: $\sim 1.1 \times 10^5$ S/m	[1]
Silver-coated Copper (53.9 wt% Ag)	800°C in air	Sheet Resistance: 0.036 Ω/\square	[8]
Cu@Ag core-shell particles mixed with Ag submicron particles	275°C, 10 MPa for 30 min (reductive atmosphere)	Electrical Resistivity: 10.4 $\mu\Omega\cdot\text{cm}$	[13]
Copper complex paste (Copper acetate + AMP)	180°C under N2	Electrical Resistivity: 30 $\mu\Omega\cdot\text{cm}$	[14]
Low-temperature Cu paste (sub-micron particles)	140°C for 1 hr (N2 atmosphere)	Volume Resistivity: 17 $\mu\Omega\cdot\text{cm}$	[15]

Table 2: Effect of Sintering Parameters on Film Properties

Paste Type	Sintering Temperature	Sintering Atmosphere	Sintering Pressure	Key Result	Citation
Micron Ag paste on Cu substrate	Higher Temperature	N/A	Higher Pressure	Denser sintered layer, stronger bonding	[3]
Silver-coated Copper	800 - 900°C	Air	N/A	Good electrical properties	[8]
Ag paste with Pb-free frit (1 wt%)	650°C	N/A	N/A	Resistivity: 3.13 $\mu\Omega\cdot\text{cm}$, Shear Strength: 40.47 MPa	[16]
Cu@Ag multilayer film	700°C	Oxidation-Reduction	N/A	Sheet Resistance: 1.5 $\text{m}\Omega/\square$	[17][18]

Experimental Protocols

Protocol 1: Preparation of Silver-Coated Copper (Cu@Ag) Particles via Electroless Plating

This protocol describes a general method for depositing a silver shell onto copper powder.

- **Copper Powder Preparation:** Start with spherical or flake copper powder. Wash the powder with a dilute acid (e.g., HCl) to remove the surface oxide layer, followed by rinsing with deionized water and ethanol until neutral. Dry the powder in a vacuum oven.
- **Sensitization:** Disperse the cleaned copper powder in a stannous chloride (SnCl_2) solution. This step activates the copper surface for subsequent silver deposition. Stir for 20-30 minutes.

- Activation: After sensitization, filter and wash the powder. Then, disperse it in a palladium chloride (PdCl₂) solution. The palladium ions act as catalytic sites for silver reduction. Stir for another 20-30 minutes.
- Plating Bath Preparation: Prepare a silver-ammonia solution by adding ammonia to a silver nitrate (AgNO₃) solution until the initial precipitate redissolves. A reducing agent, such as formaldehyde or glucose, is also added to the bath.
- Electroless Plating: Introduce the activated copper powder into the plating bath under constant mechanical stirring. The silver ions will be reduced onto the surface of the copper particles.^[7] The thickness of the silver coating can be controlled by the concentration of silver nitrate and the reaction time.^[7]
- Final Processing: Once the desired coating is achieved, filter the Cu@Ag powder, wash it thoroughly with deionized water and ethanol to remove residual ions, and dry it under vacuum. The resulting powder is ready for paste formulation.

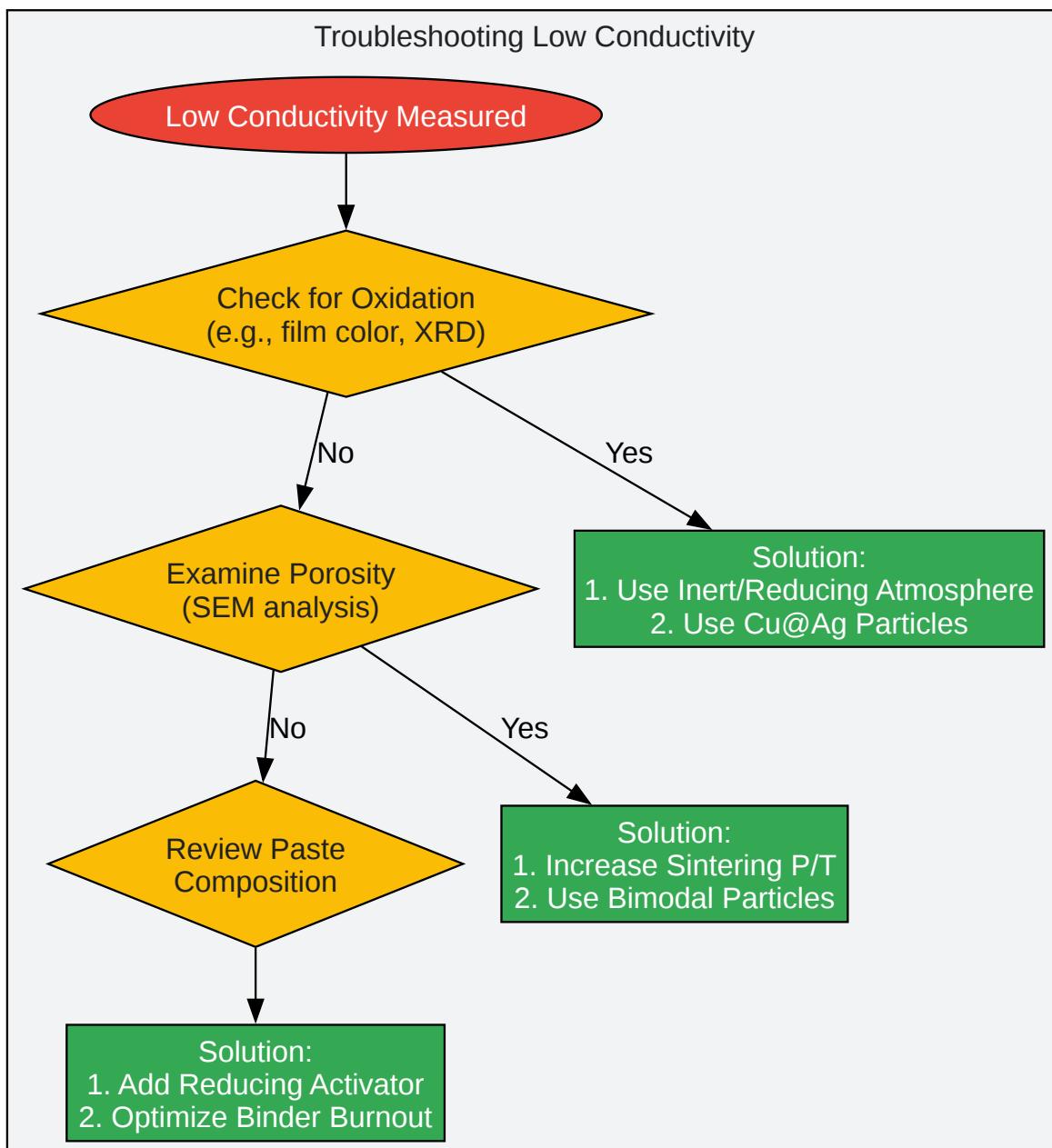
Protocol 2: Screen Printing and Sintering of Conductive Paste

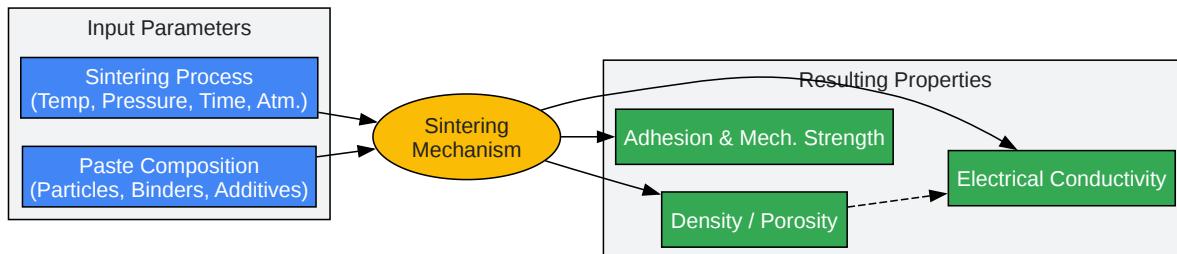
This protocol outlines a typical workflow for creating and testing a conductive film.

- Paste Formulation: Mix the conductive powder (e.g., Cu@Ag particles) with an organic vehicle. The vehicle typically consists of a binder (e.g., ethyl cellulose), a solvent (e.g., terpineol), and other additives to control rheology. Mix using a three-roll mill to ensure a homogeneous dispersion.
- Substrate Preparation: Clean the substrate (e.g., Al₂O₃, Cu) thoroughly using solvents like acetone and isopropanol in an ultrasonic bath to remove any organic contaminants.
- Screen Printing: Use a screen printer to deposit the paste onto the prepared substrate. The screen mesh size and emulsion thickness will determine the final thickness of the printed film (typically 5-15 µm after sintering).^{[16][19]}
- Drying/Preheating: Place the printed sample in an oven or on a hotplate at a low temperature (e.g., 150°C) for 5-10 minutes.^[2] This step, often called leveling or preheating, allows the solvents to evaporate slowly, preventing void formation.^[10]

- Sintering: Transfer the sample to a sintering furnace. The process can be done with or without pressure.
 - Pressureless Sintering: Heat the sample according to a defined temperature profile (e.g., ramp to 800°C, hold for 10-30 min, then cool) in a controlled atmosphere (e.g., air for Cu@Ag, N₂ for Cu).[8]
 - Pressure Sintering: Place the sample in a press. Apply a specific pressure (e.g., 5-10 MPa) while simultaneously heating the sample to the sintering temperature (e.g., 250-300°C).[3][13]
- Characterization: After cooling to room temperature, the sintered film is ready for characterization. Measure the sheet resistance using a four-point probe and analyze the microstructure using a Scanning Electron Microscope (SEM) to assess porosity and particle necking.

Visual Guides





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